AFG206 -

AFG206

Catalog Number: EVT-287355
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AFG206 is the novel first-generation "type II" FLT3 inhibitor.
Source and Classification

AFG206 belongs to the class of urea-based inhibitors, which are known for their ability to selectively inhibit protein kinases. It is specifically noted for its role as a type II inhibitor of FLT3, distinguishing it from type I inhibitors that target the active site of kinases. The classification of AFG206 as a second-generation inhibitor indicates its development following earlier inhibitors that may have had limitations in efficacy or specificity.

Synthesis Analysis

The synthesis of AFG206 involves several key steps and intermediates. The synthetic route typically begins with the formation of a urea moiety, which is then modified through various chemical reactions to achieve the desired structure.

Key Steps in Synthesis:

  1. Formation of Urea Derivative: The initial step often involves the reaction between an amine and an isocyanate to form a urea linkage.
  2. Coupling Reactions: Subsequent steps may involve coupling the urea with other aromatic or heterocyclic compounds to enhance biological activity.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.

Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

AFG206 has a complex molecular structure characterized by its urea core and additional functional groups that contribute to its biological activity.

Structural Features:

  • Molecular Formula: C20H20N4O
  • Key Functional Groups: Urea linkage, aromatic rings, and possibly heteroatoms that influence its interaction with FLT3.
  • Geometric Configuration: The spatial arrangement of atoms within AFG206 is essential for its binding affinity and selectivity towards FLT3.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to elucidate the precise molecular structure.

Chemical Reactions Analysis

AFG206 participates in various chemical reactions that can modify its structure and activity. Some significant reactions include:

  1. Oxidation Reactions: These can introduce additional functional groups or alter existing ones, potentially enhancing or diminishing biological activity.
  2. Reduction Reactions: Used to modify double bonds or functional groups within the compound, impacting its pharmacodynamics.
  3. Substitution Reactions: Nucleophilic substitutions can be employed to introduce new functional groups, thereby improving binding properties or solubility.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

The mechanism of action for AFG206 primarily involves its inhibition of the FLT3 receptor tyrosine kinase. By binding to FLT3, AFG206 prevents phosphorylation events that lead to downstream signaling pathways associated with cell proliferation and survival.

Key Mechanistic Insights:

  • Binding Affinity: AFG206 exhibits high binding affinity for both wild-type and mutated forms of FLT3.
  • Inhibition of Signaling Pathways: By blocking FLT3 activation, AFG206 disrupts pathways that promote leukemic cell growth, leading to apoptosis (programmed cell death) in sensitive cells.
  • Selectivity: The design of AFG206 aims for selectivity over other kinases, minimizing off-target effects which are common with less specific inhibitors.
Physical and Chemical Properties Analysis

AFG206 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Solubility characteristics are critical for bioavailability; AFG206 is designed to be soluble in physiological conditions.
  • Stability: Chemical stability under physiological conditions ensures prolonged activity without rapid degradation.
  • Melting Point: Determining the melting point aids in characterizing purity and phase transitions.

These properties are assessed using techniques such as differential scanning calorimetry (DSC) and solubility tests.

Applications

The primary application of AFG206 lies in oncology, particularly in treating acute myeloid leukemia characterized by FLT3 mutations. Its role as a targeted therapy represents a significant advancement over traditional chemotherapeutics, offering potentially fewer side effects and improved efficacy.

Scientific Applications:

Molecular Mechanisms of FLT3 Inhibition by AFG206

Type II Inhibition Dynamics in FLT3 Kinase Domain Conformation

AFG206 functions as a "type II" FLT3 inhibitor, characterized by its specific binding to the inactive ("DFG-out") conformation of the FLT3 kinase domain. This conformational state occurs when the aspartate (D) residue of the conserved DFG motif (Asp-Phe-Gly) rotates away from the active site, creating a hydrophobic pocket adjacent to the ATP-binding cleft [1] [5]. Homology modeling based on B-Raf kinase structures (PDB: 1UWH) reveals that AFG206 stabilizes this inactive conformation through three critical interactions:

  • Pyridine moiety binding in the hinge region, forming a hydrogen bond with the backbone NH group of residue Cys694.
  • Trifluoromethyl-phenyl group occupying the hydrophobic pocket lined by Met665, Ile674, Leu802, Met664, and Cys807.
  • Urea function forming dual hydrogen bonds with the kinase: one with Asp829 (DFG motif) and another with Glu661 in helix C [1].

This binding mode contrasts with "type I" inhibitors (e.g., midostaurin), which target the active "DFG-in" conformation. The stabilization of the inactive state by AFG206 prevents FLT3 activation loop phosphorylation and subsequent catalytic activity, thereby inhibiting constitutive signaling driven by oncogenic FLT3 mutations [5] [8].

Table 1: Key Interactions of AFG206 in the FLT3 DFG-out Conformation

AFG206 Chemical MoietiesFLT3 Kinase Domain ResiduesInteraction Type
Pyridine ringCys694 (hinge region)Hydrogen bond
Trifluoromethyl-phenyl groupMet665, Ile674, Leu802Hydrophobic packing
Urea linkerAsp829 (DFG motif)Hydrogen bond
Urea linkerGlu661 (helix C)Hydrogen bond

Allosteric Binding Site Characterization and ATP-Competitive Activity

AFG206 engages a unique allosteric binding site extending beyond the ATP-binding pocket. This site encompasses the hydrophobic back pocket exposed in the DFG-out conformation and includes regulatory elements critical for autoinhibition [1] [8]. Key features include:

  • Piperazine moiety: Introduction of this group in second-generation type II inhibitors (including AFG206 derivatives like AUZ454) enhances interactions with the ATP pocket, particularly through placement of an amino group at position 2 of the pyrimidine ring [1].
  • Dual regulatory hydrogen bonds: The urea linker bridges interactions between the DFG motif (Asp829) and helix C (Glu661), effectively locking the kinase in an inactive state and preventing transition to the active conformation [1].
  • ATP-competitive inhibition: Despite binding allosterically, AFG206 competes with ATP by occupying the adenine-binding site within the hinge region. Its binding affinity (IC₅₀ ~0.1 µM for FLT3-ITD-Ba/F3 cells) is significantly higher than early type I inhibitors due to optimized hydrophobic interactions [1] [6].

Table 2: Comparison of Type I vs. Type II FLT3 Inhibitor Binding

PropertyType I (e.g., Midostaurin)Type II (AFG206)
Kinase conformationActive (DFG-in)Inactive (DFG-out)
ATP pocket bindingDirect competitionExtended allosteric occupation
Key interactionsHinge region onlyHinge + DFG + Helix C
Hydrophobic pocketNot accessedOccupied

Differential Efficacy Against FLT3-ITD vs. FLT3-TKD Mutations

AFG206 exhibits distinct inhibitory profiles against FLT3-ITD and FLT3-TKD mutations, driven by structural differences in kinase activation:

  • FLT3-ITD inhibition: AFG206 potently suppresses FLT3-ITD autophosphorylation (IC₅₀ ~0.1 µM) and inhibits proliferation of FLT3-ITD-Ba/F3 cells. ITD mutations in the juxtamembrane domain (JMD) disrupt autoinhibition, favoring the DFG-out conformation that facilitates type II binding [1] [7].
  • FLT3-TKD limitations: While effective against D835Y mutants, AFG206 shows reduced potency for activation loop mutations (e.g., D835V). TKD mutations stabilize active conformations, reducing accessibility to the DFG-out state required for type II binding. Molecular modeling indicates steric clashes between the inhibitor and residues like Asp835 in the activation loop [1] [6].
  • Cross-resistance profile: AFG206 overcomes resistance to type I inhibitors (PKC412, AAE871) in FLT3-ITD models but exhibits partial cross-resistance with other type II inhibitors due to shared binding dependencies on the DFG-out conformation [1].

Downstream Signaling Pathway Modulation (STAT5, MAPK, PI3K/AKT)

AFG206 disrupts critical oncogenic signaling cascades downstream of mutant FLT3:

  • STAT5 pathway: AFG206 (1 µM) rapidly dephosphorylates STAT5 within 1.5 hours in FLT3-ITD-Ba/F3 cells, suppressing transcription of pro-survival genes (e.g., BCL2L1, MYC) and restoring differentiation pathways [1] [7].
  • MAPK/ERK pathway: Phospho-MAPK inhibition occurs concurrently with STAT5 suppression, blocking proliferation signals mediated by Ras/Raf/MEK/ERK cascades. This dual inhibition induces G1 cell cycle arrest [1] [3].
  • PI3K/AKT pathway: AFG206 reduces phospho-AKT levels, diminishing mTOR activation and suppressing glucose metabolism/protein synthesis. Pathway inhibition occurs via direct FLT3 blockade rather than PI3K catalytic inhibition, as evidenced by rescue experiments where IL-3 supplementation restores PI3K/AKT activity [1] [10].
  • Apoptosis induction: Concomitant suppression of STAT5, MAPK, and PI3K/AKT pathways activates intrinsic apoptosis, evidenced by caspase-3 cleavage and PARP degradation in treated cells [1].

Table 3: Downstream Signaling Effects of AFG206 in FLT3-Mutant Cells

PathwayKey Components AffectedBiological ConsequenceTimeframe
STAT5pSTAT5 ↓, PU.1 ↑Differentiation restoration1.5 hours
MAPK/ERKpERK1/2 ↓, cyclin D3 ↓G1 cell cycle arrest1.5 hours
PI3K/AKTpAKT ↓, mTORC1 activity ↓Metabolic suppression2–4 hours
ApoptosisCaspase-3 ↑, PARP cleavage ↑Cell death induction24–48 hours

Properties

Product Name

AFG206

IUPAC Name

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)

InChI Key

UUJSPHQATNSVLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

AFG206; AFG 206; AFG-206.

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

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